molecular formula C17H24N2O8 B14002592 Ethyl N-(2,2-diethoxyethyl)-N-(3-hydroxy-2-nitrobenzoyl)glycinate CAS No. 94295-86-0

Ethyl N-(2,2-diethoxyethyl)-N-(3-hydroxy-2-nitrobenzoyl)glycinate

Cat. No.: B14002592
CAS No.: 94295-86-0
M. Wt: 384.4 g/mol
InChI Key: RQFKJDQJEKGECE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate typically involves multiple steps, including esterification, nitration, and amide formation. The process begins with the esterification of an appropriate carboxylic acid with ethanol under acidic conditions. This is followed by nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids. The final step involves the formation of the amide bond through a reaction with an appropriate amine under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its diverse functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester and amide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate can be compared with similar compounds such as:

    Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]propanoate: Similar structure but with a propanoate ester group.

    Methyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate: Similar structure but with a methyl ester group.

    Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]butanoate: Similar structure but with a butanoate ester group.

These compounds share similar functional groups but differ in their ester chain length, which can influence their physical and chemical properties.

Properties

CAS No.

94295-86-0

Molecular Formula

C17H24N2O8

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C17H24N2O8/c1-4-25-14(21)10-18(11-15(26-5-2)27-6-3)17(22)12-8-7-9-13(20)16(12)19(23)24/h7-9,15,20H,4-6,10-11H2,1-3H3

InChI Key

RQFKJDQJEKGECE-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(CC(=O)OCC)C(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-])OCC

Origin of Product

United States

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